molecular formula C13H16ClNO4S B1328635 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid CAS No. 942474-34-2

1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid

Cat. No. B1328635
M. Wt: 317.79 g/mol
InChI Key: CCCYGCUBXSBKOP-UHFFFAOYSA-N
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Description

The compound "1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are known for their biological activities and are often explored for their potential therapeutic applications. The compound is structurally related to various piperidine analogs that have been synthesized and studied for their biological activities, such as interactions with NMDA receptors and anticonvulsant properties , as well as their molecular structures and hydrogen bonding characteristics .

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the coupling of functionalized benzenesulfonyl chlorides with piperidine under controlled conditions. For instance, a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized by reacting 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution reactions with various electrophiles . Although the specific synthesis of "1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid" is not detailed in the provided papers, similar synthetic strategies could be employed, involving the appropriate chloro- and methylsulfonyl-substituted benzenesulfonyl chloride and subsequent reactions to introduce the carboxylic acid functionality.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by X-ray diffraction, computational calculations, and spectroscopic methods such as FTIR, Raman, and NMR spectroscopy. For example, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was determined, revealing a protonated piperidine ring in a chair conformation with the carboxyl group in the equatorial position . Similarly, the complex of piperidine-4-carboxylic acid with chloroacetic acid was studied, showing the piperidine ring in a chair conformation and detailing the hydrogen bonding interactions . These studies provide insights into the conformational preferences and intermolecular interactions of piperidine derivatives, which are relevant for understanding the structure of "1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid".

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, particularly at the functional groups attached to the piperidine ring. The reactivity of these groups can lead to the formation of complexes and the establishment of hydrogen bonding networks, as seen in the complexation of piperidine-4-carboxylic acid with chloroacetic acid . Additionally, the substitution reactions at the oxygen atom of the sulfonyl group, as demonstrated in the synthesis of O-substituted derivatives , indicate the potential for diverse chemical transformations that could be applied to modify the "1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid" molecule for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The crystal structure analysis provides information on the solid-state properties, while computational and spectroscopic studies can predict and confirm the behavior of these compounds in different environments . The biological activities of piperidine derivatives, such as their interactions with enzymes and receptors, are also a direct result of their chemical properties, as seen in the anticonvulsant activity and enzyme inhibition exhibited by some derivatives .

Scientific Research Applications

Development of Selective Agonists

In the field of medicinal chemistry, derivatives of the compound have been researched for their potential as selective agonists, specifically targeting human beta(3)-adrenergic receptors. This receptor specificity is pivotal for therapeutic applications, especially in metabolic diseases (B. Hu et al., 2001).

Anticancer Properties

Some derivatives of the compound have shown promising results as anticancer agents. Particularly, certain synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole exhibited substantial anticancer potential, highlighting the compound's relevance in the development of new therapeutic options for cancer treatment (A. Rehman et al., 2018).

Crystal Structural Analysis

The compound and its analogs have also been studied for their crystal structures, providing insights into their molecular geometry and potential interactions with biological targets. Understanding these structures is crucial for drug design and the development of more effective therapeutics (Kalina Mambourg et al., 2021).

Post-polymerization Modification

In the realm of polymer chemistry, derivatives of the compound have been used as initiators for post-polymerization modification. This application is particularly relevant in the creation of functional materials with tailored properties for various industrial and biomedical applications (Solomiia Borova et al., 2021).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as an eye irritant (Eye Irrit. 2) and is considered combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . The recommended precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

1-(2-chloro-4-methylsulfonylphenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-20(18,19)10-2-3-12(11(14)8-10)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCYGCUBXSBKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801169627
Record name 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid

CAS RN

942474-34-2
Record name 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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